molecular formula C10H7FN2O3 B13641668 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid

3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13641668
M. Wt: 222.17 g/mol
InChI Key: FGXKEVQVQAOFLG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxylic acid group at position 2. The unique structural element is the 3-fluoro-4-pyridyl moiety attached to position 3 of the isoxazole ring.

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

3-(3-fluoropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7FN2O3/c1-5-8(10(14)15)9(13-16-5)6-2-3-12-4-7(6)11/h2-4H,1H3,(H,14,15)

InChI Key

FGXKEVQVQAOFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=NC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and the isoxazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related isoxazole-4-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, synthesis, and applications.

Structural and Electronic Effects

  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
    • The electron-withdrawing fluorine at the para position on the phenyl ring enhances the acidity of the carboxylic acid group and may improve metabolic stability in drug candidates .
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
    • Dual halogenation increases molecular weight and lipophilicity, which may influence membrane permeability in biological systems .
  • 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
    • The pyridyl ring introduces a basic nitrogen, increasing water solubility compared to purely aromatic analogs. The fluorine at position 3 on the pyridine may modulate electronic interactions in enzyme-binding pockets .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Hazard Class
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 221.19 Not reported DCM, DMF Irritant (inferred)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 272.08 221–222 Methanol (recrystallization) Not specified
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 282.09 Not reported DMSO, Chloroform, Methanol Not specified
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 259.64 Not reported Likely polar solvents Listed in EC Inventory
Target compound ~238.19 (calc.) Not reported Likely high in DMSO/DMF Predicted irritant

Key Research Findings

  • Substituent Position Matters : Para-substituted fluorophenyl derivatives generally exhibit higher synthetic yields and stability than ortho-substituted analogs .
  • Heterocyclic Advantage : Pyridyl-substituted isoxazoles may offer superior solubility and binding specificity in drug design compared to phenyl analogs .
  • Safety Profile : Halogenated derivatives are often classified as irritants, necessitating careful handling .

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